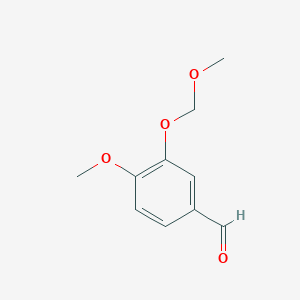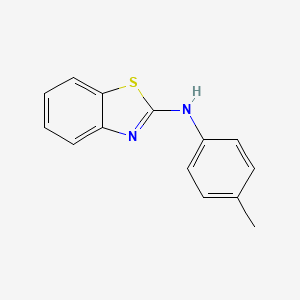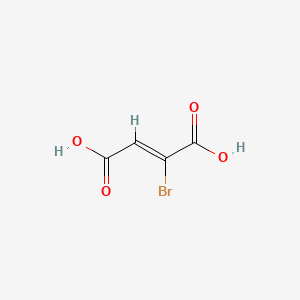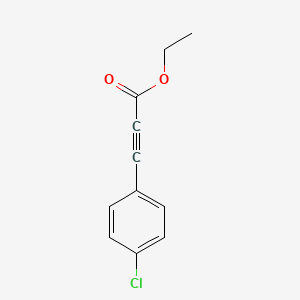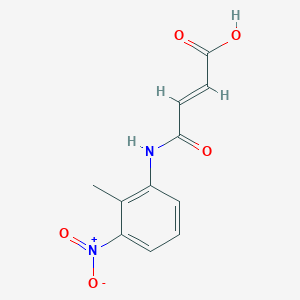
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes a nitro group, an amino group, and a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a methyl-substituted aromatic compound, followed by amination and subsequent coupling with a butenoic acid derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and amino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other nitro-substituted aromatic amines and butenoic acid derivatives. Examples include:
- 4-Nitroaniline
- 2-Methyl-3-nitrobenzoic acid
- 4-Oxo-2-butenoic acid derivatives .
Uniqueness
What sets (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C11H10N2O5 |
|---|---|
分子量 |
250.21 g/mol |
IUPAC 名称 |
(E)-4-(2-methyl-3-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O5/c1-7-8(3-2-4-9(7)13(17)18)12-10(14)5-6-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b6-5+ |
InChI 键 |
VGTIHPBDEOOTNO-AATRIKPKSA-N |
手性 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C(=O)O |
规范 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)
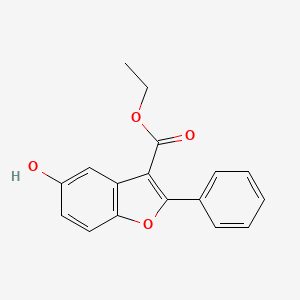

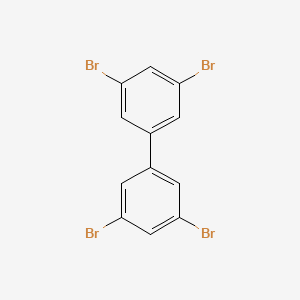
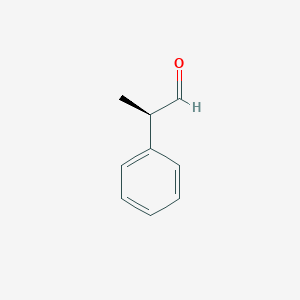
![5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1361231.png)
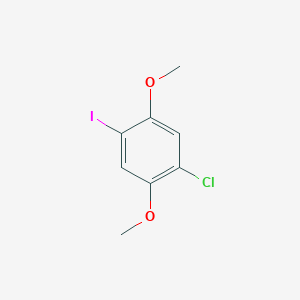
![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)
